

Spectroscopic Profile of 4-Piperidin-4-ylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Piperidin-4-ylphenol

Cat. No.: B1354522

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Disclaimer: Comprehensive, experimentally-derived spectroscopic data (NMR, IR, MS) for **4-Piperidin-4-ylphenol** is not readily available in public databases. The following guide presents a representative, theoretical dataset based on established principles of spectroscopy and data from structurally analogous compounds. This information is intended for illustrative and research planning purposes. All experimental protocols are generalized procedures and should be adapted and optimized for specific laboratory conditions and instrumentation.

Introduction

4-Piperidin-4-ylphenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural resemblance to various biologically active molecules. The piperidine and phenol moieties are common pharmacophores, and their combination in this scaffold presents a unique platform for the design of novel therapeutic agents. Accurate characterization of this molecule is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for its structural elucidation and purity assessment. This guide provides a detailed overview of the expected spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **4-Piperidin-4-ylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Piperidin-4-ylphenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.10	d	2H	Ar-H (ortho to OH)
~6.75	d	2H	Ar-H (meta to OH)
~3.10	m	2H	Piperidine-H (axial, C2/C6)
~2.70	m	2H	Piperidine-H (equatorial, C2/C6)
~2.50	m	1H	Piperidine-H (C4)
~1.75	m	2H	Piperidine-H (axial, C3/C5)
~1.60	m	2H	Piperidine-H (equatorial, C3/C5)
(variable)	br s	1H	N-H
(variable)	s	1H	O-H

Solvent: DMSO- d_6

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Piperidin-4-ylphenol**

Chemical Shift (δ) ppm	Assignment
~156.0	Ar-C (C-OH)
~135.0	Ar-C (C-piperidine)
~128.0	Ar-CH (ortho to OH)
~115.0	Ar-CH (meta to OH)
~45.0	Piperidine-CH ₂ (C2/C6)
~42.0	Piperidine-CH (C4)
~32.0	Piperidine-CH ₂ (C3/C5)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Piperidin-4-ylphenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (phenol), N-H stretch (piperidine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium-Strong	Aliphatic C-H stretch (piperidine)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1230	Strong	C-O stretch (phenol)
~1170	Medium	C-N stretch (piperidine)
~830	Strong	para-disubstituted C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Piperidin-4-ylphenol**

m/z	Relative Intensity (%)	Assignment
177	100	[M] ⁺ (Molecular Ion)
178	12	[M+1] ⁺
160	20	[M-NH ₃] ⁺
148	30	[M-C ₂ H ₅] ⁺
107	60	[HOC ₆ H ₄ CH ₂] ⁺
94	40	[C ₆ H ₅ OH] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Piperidin-4-ylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of **4-Piperidin-4-ylphenol** is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **¹H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

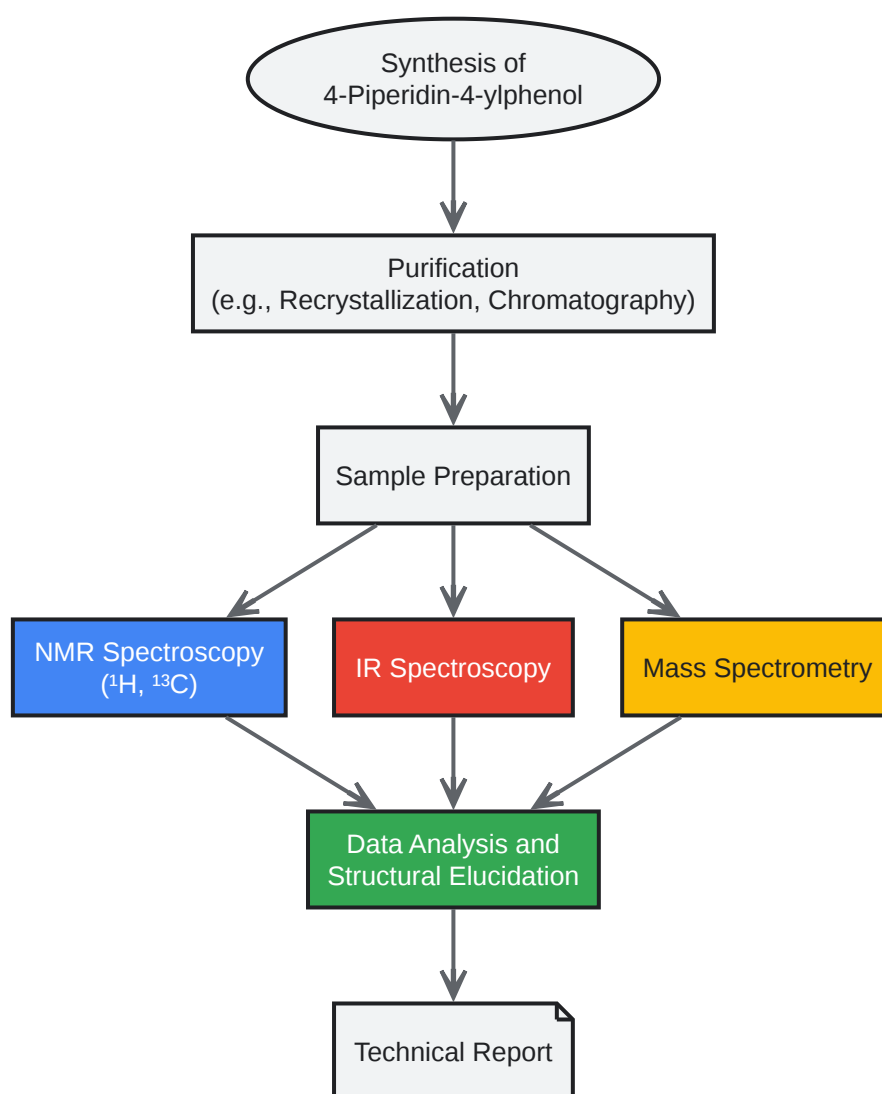
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
- Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
- Data Acquisition (EI): In EI mode, a standard electron energy of 70 eV is used to induce fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is scanned over a relevant mass range (e.g., m/z 40-500).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like **4-Piperidin-4-ylphenol**.



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Caption: General workflow for spectroscopic analysis.

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